5-Bromo-2-[4-(pentyloxy)phenyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-[4-(pentyloxy)phenyl]pyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and a pentyloxyphenyl group at the 2nd position. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[4-(pentyloxy)phenyl]pyridine typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: 5-Bromo-2-pyridineboronic acid, 4-(pentyloxy)phenyl bromide, palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary but usually ranges from several hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[4-(pentyloxy)phenyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The pentyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a suitable catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
5-Bromo-2-[4-(pentyloxy)phenyl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: Used in the development of materials with specific properties, such as liquid crystals or polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[4-(pentyloxy)phenyl]pyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to changes in biological pathways or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(4-bromophenyl)pyridine: Similar structure but with a bromine atom instead of a pentyloxy group.
5-Bromo-2-pyridinecarboxaldehyde: Contains an aldehyde group instead of a pentyloxyphenyl group.
Uniqueness
5-Bromo-2-[4-(pentyloxy)phenyl]pyridine is unique due to the presence of the pentyloxyphenyl group, which imparts specific chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for various applications in research and industry.
Properties
CAS No. |
194481-40-8 |
---|---|
Molecular Formula |
C16H18BrNO |
Molecular Weight |
320.22 g/mol |
IUPAC Name |
5-bromo-2-(4-pentoxyphenyl)pyridine |
InChI |
InChI=1S/C16H18BrNO/c1-2-3-4-11-19-15-8-5-13(6-9-15)16-10-7-14(17)12-18-16/h5-10,12H,2-4,11H2,1H3 |
InChI Key |
URNRARJUTDJMOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.